Furan-2-yl(2-(methylthio)phenyl)methanone
Description
Properties
IUPAC Name |
furan-2-yl-(2-methylsulfanylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-15-11-7-3-2-5-9(11)12(13)10-6-4-8-14-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPZLIZAGFVFNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The Friedel-Crafts acylation involves electrophilic substitution on an aromatic ring using an acyl chloride in the presence of a Lewis acid. For Furan-2-yl(2-(methylthio)phenyl)methanone, this method targets the direct introduction of the furan-2-carbonyl group onto the ortho position of a methylthio-substituted benzene ring.
Substrate Design
The methylthio (-SMe) group acts as a moderate activating director, favoring electrophilic attack at the ortho and para positions. However, steric hindrance at the ortho position complicates regioselectivity. To mitigate this, high-boiling solvents like dichloromethane or nitrobenzene are employed to enhance reaction kinetics.
Optimization
-
Lewis Acid : Aluminum chloride (AlCl₃) is standard, but FeCl₃ or ZnCl₂ may improve ortho selectivity.
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Solvent : Nitrobenzene facilitates higher temperatures (80–100°C), improving yields to ~45%.
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Stoichiometry : A 1:1.2 ratio of 2-(methylthio)toluene to furan-2-carbonyl chloride minimizes byproducts.
Limitations
Competing para substitution and over-acylation reduce practicality. Purification via silica gel chromatography (ethyl acetate/petroleum ether, 1:20) is required to isolate the ortho product.
Palladium-Catalyzed Cross-Coupling Approach
Reaction Conditions
Mechanistic Insights
The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetalation with the boronic acid. Reductive elimination forms the C–C bond between the furan and phenyl groups.
Direct Carbonylative Coupling
An alternative route employs CO insertion during coupling. For example, 2-bromo-1-(methylthio)benzene reacts with furan-2-ylzinc chloride under CO atmosphere (1 atm) using Pd(PPh₃)₄.
Key Parameters
Stepwise Substitution and Functionalization
Bromophenyl Precursor Route
Starting with (2-bromophenyl)furan-2-yl-methanone, this method introduces the methylthio group via nucleophilic aromatic substitution (SNAr).
Thiolation
Methylation
Tandem Oxidation-Alkylation
A novel approach oxidizes a 2-(methylthio)benzyl alcohol intermediate to the ketone using MnO₂, followed by Friedel-Crafts acylation.
Procedure
-
Oxidation : MnO₂ in dichloromethane (24 hours, rt).
Comparative Analysis of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Friedel-Crafts | AlCl₃, nitrobenzene, 80°C | 45 | 85 | One-pot synthesis | Low regioselectivity |
| Pd-Catalyzed Coupling | Pd(OAc)₂, PCy₃·HBF₄, mesitylene, 150°C | 55 | 92 | High regiocontrol | Costly catalysts |
| Stepwise Substitution | NaSH, CH₃I, K₂CO₃ | 63 | 88 | Modular functionalization | Multi-step, time-intensive |
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(2-(methylthio)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich furan ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated furan derivatives.
Scientific Research Applications
Furan-2-yl(2-(methylthio)phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of furan-2-yl(2-(methylthio)phenyl)methanone involves its interaction with specific molecular targets, such as protein tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signal transduction pathways that regulate cell proliferation, growth, and differentiation . This makes it a promising candidate for the development of anticancer drugs.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Substituent-Dependent Activity Trends in Aryl Methanones
Key Observations :
- Electron-withdrawing groups (e.g., halogens) on the phenyl ring enhance PTK inhibition, with Cl > Br in potency .
- Methylthio substituents improve metabolic stability compared to hydroxyl or methoxy groups, as seen in VSMC proliferation assays .
- Heterocyclic variations : Thiophene analogs exhibit higher antifungal activity than furan derivatives due to sulfur’s polarizability .
Table 3: In Vitro and In Silico Activity Data
Notable Trends:
- Methylthio-containing compounds show superior antiproliferative effects (e.g., IC₅₀: 2.52 μg/mL for VSMC) compared to non-sulfur analogs (IC₅₀: >5 μg/mL) .
- Halogenation : Fluorine at the para position enhances antiparasitic activity by 40% compared to chlorine .
Biological Activity
Furan-2-yl(2-(methylthio)phenyl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and findings.
Chemical Structure and Properties
This compound belongs to the class of furan derivatives, characterized by a furan ring linked to a phenyl group with a methylthio substituent. Its molecular formula is , and it has a molecular weight of approximately 202.26 g/mol. The unique structural features of this compound contribute to its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of various pathogens. For instance, derivatives of furan have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.
- Anti-inflammatory Properties : The compound's structure allows it to interact with inflammatory pathways, potentially reducing inflammation. Studies on related furan compounds indicate their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2 .
- Anticancer Potential : There is growing interest in the anticancer properties of furan derivatives. Research has indicated that this compound may inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Protein Tyrosine Kinases (PTKs) : The compound may act as an inhibitor of PTKs, which are crucial in signal transduction pathways that regulate cell growth and differentiation.
- Modulation of Signaling Pathways : Similar furan derivatives have been shown to influence pathways such as MAPK (mitogen-activated protein kinase) and PPAR-γ (peroxisome proliferator-activated receptor gamma), which play roles in inflammation and cancer progression .
Case Studies
Several studies have highlighted the biological activities of furan derivatives:
- Antimicrobial Studies : A study demonstrated that furan fatty acids exhibited significant antibacterial activity against MRSA, suggesting that modifications in the furan structure could enhance this effect .
- Anti-inflammatory Research : Investigations into benzofuran derivatives revealed their capacity to inhibit reactive oxygen species generation in human neutrophils, indicating potential applications in treating inflammatory diseases .
- Cancer Cell Line Studies : Research on related compounds has shown promising results in inhibiting the growth of breast cancer (MCF-7) and squamous cell carcinoma (HSC-3) cell lines, emphasizing the need for further exploration into their anticancer mechanisms .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for Furan-2-yl(2-(methylthio)phenyl)methanone, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Formation of the (2-(methylthio)phenyl)methanone core via Friedel-Crafts acylation using anhydrous AlCl₃ as a catalyst under inert atmosphere .
- Step 2: Coupling the furan-2-yl moiety through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) with palladium catalysts .
- Optimization:
- Temperature: Maintain 60–80°C to balance reaction rate and side-product formation.
- Catalysts: Use Pd(PPh₃)₄ for cross-coupling to enhance regioselectivity .
- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) yields >85% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Key peaks include δ 7.8–7.2 ppm (aromatic protons from phenyl and furan rings) and δ 2.5 ppm (methylthio group) .
- ¹³C NMR: Carbonyl (C=O) signal at ~195 ppm confirms ketone formation .
- Mass Spectrometry (MS): High-resolution ESI-MS provides molecular ion [M+H]⁺ at m/z 244.08 (calculated) .
- Infrared (IR): Stretching vibrations at 1680 cm⁻¹ (C=O) and 650 cm⁻¹ (C-S) validate functional groups .
Q. What are the key chemical reactions that this compound undergoes, and what reagents are typically employed?
Methodological Answer:
- Nucleophilic Aromatic Substitution: Reacts with amines (e.g., morpholine) in DMF at 100°C to form secondary amides .
- Oxidation: Methylthio group oxidizes to sulfone using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane .
- Cycloaddition: Participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound, and what validation methods are recommended?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) or receptors (e.g., GPCRs). Focus on hydrophobic interactions from the methylthio and furan groups .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Validate with SPR (Surface Plasmon Resonance) assays to measure binding affinity (KD) .
- QSAR Models: Corolate electronic parameters (HOMO/LUMO) from Gaussian calculations with observed IC₅₀ values in enzyme inhibition assays .
Q. What strategies resolve discrepancies in reported synthetic yields or spectroscopic data across studies?
Methodological Answer:
- Reproducibility Checks: Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) .
- Advanced Analytics: Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. Cross-validate with X-ray crystallography if single crystals are obtainable .
- Statistical Analysis: Apply ANOVA to compare yields from varying catalyst loads (e.g., 1–5 mol% Pd). Address outliers via Grubbs’ test .
Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?
Methodological Answer:
- Antimicrobial Screening: Use broth microdilution (CLSI guidelines) against S. aureus (MIC reported <10 µg/mL) .
- Cytotoxicity Assays: MTT assay on HEK-293 cells; IC₅₀ values <50 µM suggest therapeutic potential .
- Enzyme Inhibition: Measure IC₅₀ against COX-2 via fluorometric kits (e.g., Cayman Chemical) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
